molecular formula C6H10O B1614703 4-methylpent-3-enal CAS No. 5362-50-5

4-methylpent-3-enal

Cat. No. B1614703
Key on ui cas rn: 5362-50-5
M. Wt: 98.14 g/mol
InChI Key: PQTHXJVFTDWEEE-UHFFFAOYSA-N
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Patent
US04863961

Procedure details

3-methyl-2-butenol is converted to 3-methyl-2-butene carboxaldehyde which in turn is reacted with triphenylphosphoranyliden-2-propanone to provide 6-methyl-hept-3,5-diene-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)=[CH:3][CH2:4][OH:5].[CH3:7][C:8](C)=[CH:9]CC=O.[C:14]1(P(=CC(=O)C)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[CH3:7][C:8]([CH3:9])=[CH:1][CH:2]=[CH:3][C:4](=[O:5])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CC=CC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04863961

Procedure details

3-methyl-2-butenol is converted to 3-methyl-2-butene carboxaldehyde which in turn is reacted with triphenylphosphoranyliden-2-propanone to provide 6-methyl-hept-3,5-diene-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)=[CH:3][CH2:4][OH:5].[CH3:7][C:8](C)=[CH:9]CC=O.[C:14]1(P(=CC(=O)C)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[CH3:7][C:8]([CH3:9])=[CH:1][CH:2]=[CH:3][C:4](=[O:5])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CC=CC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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